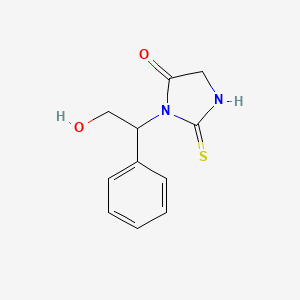

3-(2-hydroxy-1-phenylethyl)-2-thioxotetrahydro-4H-imidazol-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Hydroxy-1-phenylethyl)-2-thioxotetrahydro-4H-imidazol-4-one (also known as H-Phenylthio-THI) is an organic compound with a molecular formula of C10H13NOS2. It is a heterocyclic compound that contains an imidazole ring and a thioether functional group. H-Phenylthio-THI has a wide range of applications in scientific research, including as a biochemical reagent, a fluorescent probe, and a chromogenic substrate. This compound is also used as a model compound to study the mechanisms of enzyme catalysis.

Scientific Research Applications

Heterocyclic Chemistry and Wittig Rearrangement

The compound’s structure contains an imidazolidinone ring, which falls within the realm of heterocyclic chemistry. Researchers have explored its reactivity, particularly in the context of the Wittig rearrangement. In one study, ortho-functionalized 2-aryloxazolines were examined, revealing significant limitations to the Wittig rearrangement. While asymmetric Wittig rearrangement showed promise with a valine-derived oxazoline, racemization upon hydrolysis posed challenges .

Diastereospecific Etherification and Monobromination

The compound’s chiral center allows for diastereoselective transformations. For instance, researchers have investigated diastereospecific etherification and diastereoselective monobromination of related analogs. These reactions provide access to stereochemically defined products, which can be valuable in drug discovery and synthetic chemistry .

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is an essential tool in organic synthesis. The compound’s hydroxyethyl group could be exploited for kinetic resolution, leading to enantiomerically enriched products. Researchers have explored its potential in this context, aiming to obtain optically pure compounds for further applications .

properties

IUPAC Name |

3-(2-hydroxy-1-phenylethyl)-2-sulfanylideneimidazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c14-7-9(8-4-2-1-3-5-8)13-10(15)6-12-11(13)16/h1-5,9,14H,6-7H2,(H,12,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FURQFDBXKBROJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)N1)C(CO)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49648979 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-(2-hydroxy-1-phenylethyl)-2-thioxotetrahydro-4H-imidazol-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-fluorobenzamido)-N-(2-methoxy-5-methylphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2514649.png)

![7-(2,5-Dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2514652.png)

![7-butyl-N-(5-chloro-2-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2514654.png)

![N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-nitrobenzenesulfonamide](/img/structure/B2514664.png)